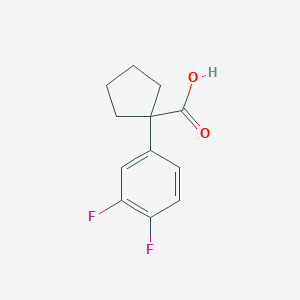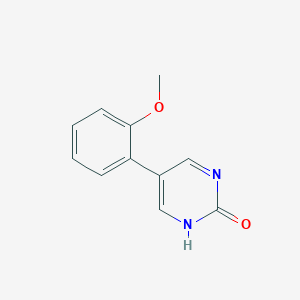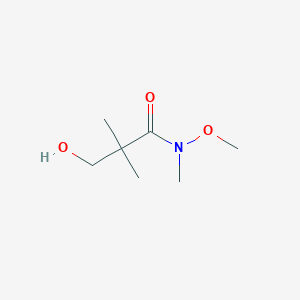
3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide is a chemical compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol. It is a useful research chemical and is often utilized in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with methoxyamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-methoxy-N,2,2-trimethylpropanamide.
Reduction: Formation of 3-hydroxy-N-methoxy-N,2,2-trimethylpropylamine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N,N-dimethylpropanamide: Similar structure but with dimethyl substitution instead of methoxy.
3-Hydroxy-2,2-dimethylpropanoic acid: Precursor in the synthesis of 3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-hydroxy-N-methoxy-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C7H15NO3/c1-7(2,5-9)6(10)8(3)11-4/h9H,5H2,1-4H3 |
InChI Key |
SZJMFLISUFWJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


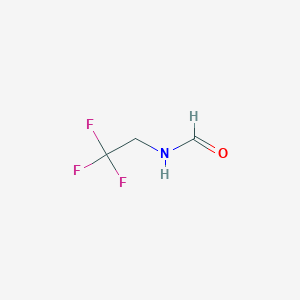
![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
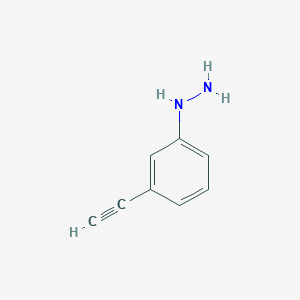
![(1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B11721377.png)
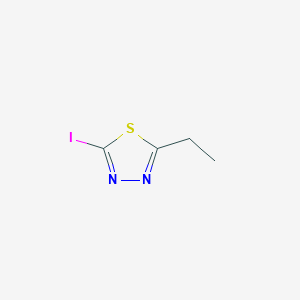
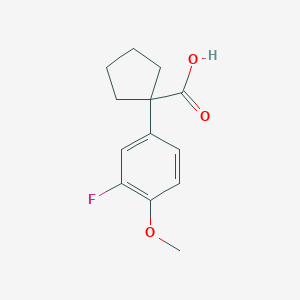
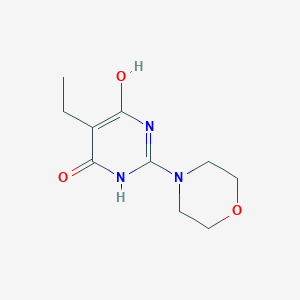
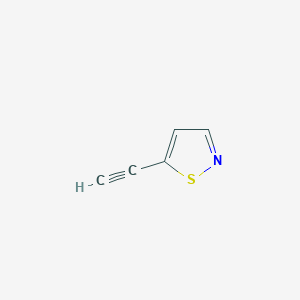


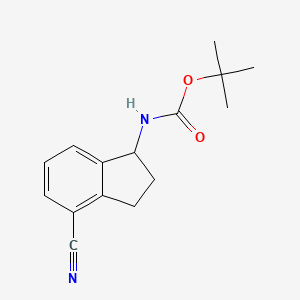
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid](/img/structure/B11721409.png)
